molecular formula C13H9N3O3S B14989037 N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B14989037
M. Wt: 287.30 g/mol
InChI Key: WXXGVTNIWQLBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-amine with 2-oxo-2H-chromene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(3,5-dimethyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
  • N-(4-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the 3-methyl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological effects compared to similar compounds.

Properties

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C13H9N3O3S/c1-7-14-13(20-16-7)15-11(17)9-6-8-4-2-3-5-10(8)19-12(9)18/h2-6H,1H3,(H,14,15,16,17)

InChI Key

WXXGVTNIWQLBLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.